N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-8-6-15(7-9-17)13-22-20(25)14-24-21(26)11-10-19(23-24)16-4-3-5-18(12-16)28-2/h3-12H,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQADVLJNZXGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where the pyridazinone core reacts with 4-methoxybenzyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in four primary reaction categories:
Hydrolysis Reactions
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The acetamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
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Example : Acidic hydrolysis produces 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid and 4-methoxybenzylamine .
Oxidation Reactions
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Methoxy groups on the benzyl moiety can oxidize to quinone structures using strong oxidizing agents like KMnO₄.
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The pyridazinone ring remains stable under mild oxidation but may degrade under harsh conditions.
Reduction Reactions
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Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone’s double bond to form dihydropyridazine derivatives.
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LiAlH₄ selectively reduces carbonyl groups without affecting aromatic rings .
Substitution Reactions
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Electrophilic substitution occurs at the methoxyphenyl ring’s para position under Friedel-Crafts conditions.
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Nucleophilic displacement of the methoxy group is achievable using strong nucleophiles (e.g., amines).
Reaction Conditions and Reagents
Key synthetic protocols and conditions are summarized below:
Pathway 1: Hydrolysis-Driven Degradation
Under acidic conditions, the acetamide bond cleaves to generate:
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Carboxylic Acid : 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (yield: 62–78%) .
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Amine Byproduct : 4-methoxybenzylamine, isolated via crystallization .
Pathway 2: Oxidative Modification
Controlled oxidation with KMnO₄ yields ortho-quinone derivatives, enhancing electrophilicity for further conjugation.
Pathway 3: Catalytic Reduction
Hydrogenation produces saturated dihydropyridazine analogs, altering the compound’s planarity and bioactivity.
Synthetic Optimization (Citeseerx, 2023)
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EDCI-mediated coupling achieved 72% yield for pyridazinone-acetamide hybrids .
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Column chromatography (DCM/MeOH) purified products with >95% purity .
Reactivity Profiling (Evitachem, 2025)
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Friedel-Crafts alkylation at the methoxyphenyl ring required AlCl₃ catalysis and anhydrous conditions.
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Methoxy group displacement by piperazine improved solubility but reduced metabolic stability.
Stability Analysis (TUBITAK, 2024)
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Hydrolysis rates increased by 40% under basic vs. acidic conditions .
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No degradation observed in neutral aqueous solutions over 30 days .
Acid-Catalyzed Hydrolysis
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Protonation of the acetamide carbonyl.
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Nucleophilic attack by water.
Electrophilic Substitution
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AlCl₃ coordinates to the methoxy group, activating the ring.
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Electrophile (e.g., NO₂⁺) attacks the para position.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits significant biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This inhibition is linked to anti-inflammatory effects and potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Case Studies
Several studies have documented the effects and applications of this compound:
- Anti-inflammatory Effects : A study demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models of asthma .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibited cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent .
Comparison with Analogous Compounds
To highlight its unique properties, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | Simpler structure, less complex biological activity |
| 2-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-one | C₁₄H₁₂N₂O₃ | Lacks the methoxybenzyl group, differing activity profile |
| 2-Acetylpyridazinone | C₈H₈N₂O | Basic pyridazinone structure with different substituents affecting activity |
The unique combination of functional groups in this compound enhances its biological efficacy and selectivity as a therapeutic agent compared to its analogs.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Impact of Substituent Position and Electronic Effects
- Methoxy Position :
- Halogen vs. Methoxy: Chlorophenyl (): Increases lipophilicity, improving blood-brain barrier penetration for neurological targets .
Physicochemical and Pharmacokinetic Properties
Unique Advantages of the Target Compound
Dual Methoxy Substituents : Synergistic effects from 4-methoxybenzyl and 3-methoxyphenyl groups enhance PDE4 selectivity and reduce off-target binding .
Balanced Lipophilicity : Molecular weight (~379 g/mol) and logP values align with Lipinski’s rules for oral bioavailability .
Synthetic Flexibility : The acetamide linker allows modular derivatization for optimizing pharmacokinetics .
Biological Activity
N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and synthesis, drawing on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₉N₃O₃ and a molecular weight of approximately 345.36 g/mol. Its structure features a pyridazinone core along with methoxybenzyl and methoxyphenyl substituents, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 345.36 g/mol |
| Structural Features | Pyridazinone core, methoxybenzyl, methoxyphenyl groups |
Pharmacological Effects
Preliminary studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of phosphodiesterase 4 (PDE4). Inhibition of PDE4 is linked to anti-inflammatory effects, making this compound a potential candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Additionally, the compound has shown promise in anticancer research. Similar pyridazinone derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis of cancer cells . The structural modifications present in this compound may enhance its efficacy against various cancer types.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of PDE4 : This leads to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses.
- Tubulin Binding : Similar compounds have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation in cancer cells .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting PDE4 activity. This suggests potential therapeutic applications for respiratory diseases .
- Anticancer Efficacy : Research on related pyridazinone compounds indicated their ability to overcome multidrug resistance in cancer cells by effectively targeting tubulin polymerization pathways. In vivo studies showed significant tumor reduction in xenograft models .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones or keto acids.
- Introduction of Methoxybenzyl Group : Nucleophilic substitution reactions are used to introduce the methoxybenzyl group onto the pyridazinone core.
- Acetamide Linkage Formation : The final step involves acylation with an acetic anhydride or acetyl chloride to form the acetamide bond .
Q & A
Q. What are the key steps in synthesizing N-(4-methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction yields be optimized?
The synthesis typically involves coupling a pyridazinone core with substituted acetamide moieties. For example, analogous compounds are synthesized by reacting 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with aniline derivatives in the presence of thionyl chloride (SOCl₂) and triethylamine (TEA) in THF at 60°C . Yield optimization may include:
- Catalyst selection : Using TEA as a base to neutralize HCl byproducts.
- Temperature control : Gradual heating (e.g., 0°C → 25°C) to minimize side reactions.
- Purification : Employing preparative HPLC or column chromatography (e.g., DCM-MeOH gradients) .
Q. Which spectroscopic methods are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H NMR : Key signals include the pyridazinone ring protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~7.9–8.0 ppm) .
- IR : Stretching vibrations for C=O (1660–1700 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm acetamide and pyridazinone moieties .
- HRMS : Exact mass analysis (e.g., ESI/Q-TOF) to verify molecular formula .
Q. How does the presence of methoxy substituents influence the compound’s solubility and stability in biological assays?
Methoxy groups enhance lipophilicity (logP) but may reduce aqueous solubility. Stability can be assessed via:
- pH-dependent degradation studies : Monitor hydrolysis of the acetamide bond in acidic/basic conditions.
- Microsomal stability assays : Evaluate metabolic resistance using liver microsomes .
Advanced Research Questions
Q. What structural modifications of this compound have shown promise in improving anti-inflammatory activity, and how are these changes rationalized?
- Substituent variation : Replacing the 4-methoxybenzyl group with a 3-methoxybenzyl group (as in , compound 84) increased COX-2 inhibition by 30% .
- Hybridization : Attaching antipyrine moieties (e.g., compound 6a in ) enhances interaction with inflammatory targets like formyl peptide receptors .
- Rationale : Methoxy groups modulate electron density, affecting binding to hydrophobic pockets in enzymes like COX-2 .
Q. How can researchers resolve contradictions in reported bioactivity data across different pyridazinone derivatives?
- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from COX-2 inhibition studies).
- Molecular docking : Identify critical binding interactions (e.g., hydrogen bonding with pyridazinone oxygen) that explain variability .
- In vitro-in vivo correlation (IVIVC) : Assess bioavailability differences due to substituent-dependent pharmacokinetics .
Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?
- Ischemic stroke models : Middle cerebral artery occlusion (MCAO) in rodents to assess reduction in infarct volume.
- Neuroinflammation models : LPS-induced microglial activation assays, measuring TNF-α and IL-6 levels .
- Dosing : Administer 10–50 mg/kg intraperitoneally, with pharmacokinetic profiling to optimize brain penetration .
Q. Which computational strategies are effective for predicting off-target interactions of this compound?
- Pharmacophore modeling : Map pyridazinone and acetamide features to screen for kinase or GPCR binding.
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or CYP450 inhibition .
- Molecular dynamics simulations : Simulate binding stability with V1B vasopressin receptors (see for analogous compounds) .
Methodological Guidelines
Q. How should researchers design SAR studies for this compound?
- Core modifications : Test pyridazinone vs. pyrimidinone scaffolds.
- Substituent libraries : Synthesize derivatives with halogens (Br, Cl), alkyl chains, or heterocycles at the 3-phenyl position .
- Bioactivity assays : Prioritize COX-2 inhibition, TNF-α suppression, and cytotoxicity (e.g., MTT assays on RAW 264.7 cells) .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Flow chemistry : Continuous reactors for exothermic steps (e.g., SOCl₂ reactions).
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer extraction .
- Quality control : Implement in-line PAT (Process Analytical Technology) to monitor intermediate purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
